
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis of pyrazolyl/isoxazolyl 1,3,4-oxadiazole derivatives from synthetic intermediates pyrazolyl/isoxazolyl carboxylates . The synthesis was performed using both conventional and ultrasound irradiation methods . Ultrasound-promoted synthesis led to the formation of the compounds in higher yields and in shorter reaction times compared to conventional methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the structural properties of the compound, including bond lengths, bond angles, dihedral angles, and dipole moments .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research involving dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound of interest, highlights their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and impressive in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their significance in developing treatments for protozoal infections (Ismail et al., 2004).
Bioactive Compound Synthesis
The synthesis of potentially bioactive compounds from visnaginone demonstrates the chemical versatility of furan-containing compounds. This research explored reactions leading to various derivatives, including chalcones and pyrazoline derivatives, showcasing the compound's role in synthesizing new molecules with potential biological activities (Abdel Hafez et al., 2001).
Mechanistic Studies in Organic Chemistry
Mechanistic studies on the reactions of chromium carbene complexes with acetylenes to produce furans provide insights into the fundamental reactions involving furan formation. These studies are crucial for understanding the reactivity and potential applications of furan-containing compounds in synthetic chemistry (Mccallum et al., 1988).
Synthesis of Furoisoflavones
The acylation of benzofurans to synthesize di- and tri-methylfuroisoflavones illustrates the compound's use in creating complex molecules. This type of research contributes to the development of new materials and potentially bioactive molecules by leveraging the unique properties of furan derivatives (Kawase et al., 1968).
Perkin Cyclization Studies
The exploration of Perkin cyclization of specific acyl compounds to synthesize benzo[b]furans underlines the significance of furan derivatives in chemical synthesis, highlighting their role in creating complex and novel organic structures (Kowalewska & Kwiecień, 2008).
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-20-13-5-2-3-6-14(13)22-11-17(19)23-10-12-9-16(24-18-12)15-7-4-8-21-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSSBNYZPSDZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)
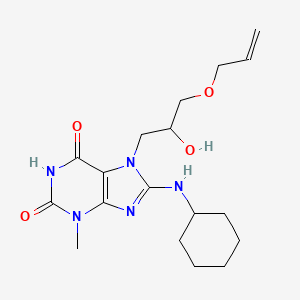

![2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2989081.png)
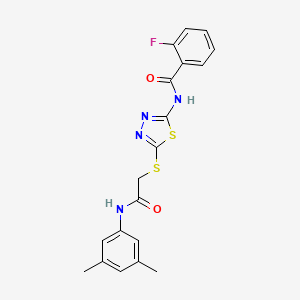
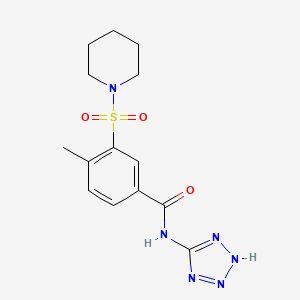
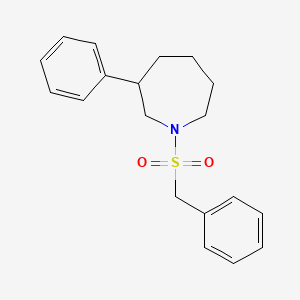

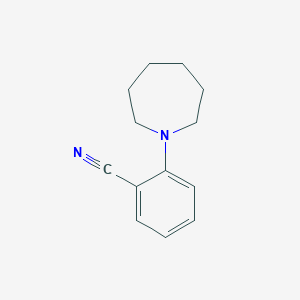
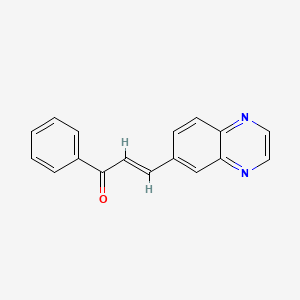
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)
